molecular formula C20H19FN2O3 B2413806 (3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1798019-32-5

(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No. B2413806
CAS RN: 1798019-32-5
M. Wt: 354.381
InChI Key: GIGRANHQHRSNRS-UHFFFAOYSA-N
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Description

“(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone” is a chemical compound with potential applications in various fields. It belongs to a new series of chalcones that may be useful in the treatment of lung cancer .


Synthesis Analysis

The synthesis of this compound involves various methods, including one-pot synthesis, three-component reaction, and condensation reaction . The intermediate compound is prepared by N-arylation using a copper (I) iodide catalyst followed by reduction .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by different spectral tools . Molecular docking studies were performed on the most two effective chalcones .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-arylation and reduction . A new asymmetric Wacker-type cyclization and tandem cyclization promoted by Pd (II)-spiro bis (isoxazoline) catalyst are also involved .

Scientific Research Applications

Catalytic Applications in Synthesis

Research on similar furan and phenyl compounds has shown their utility in chemical synthesis. For example, Phosphomolybdic Acid has been identified as a highly efficient solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, indicating potential for catalytic applications in creating complex organic compounds (B. Reddy et al., 2012).

Biological and Pharmaceutical Research

Compounds with similar structural features have been explored for their biological activity. For instance, novel Pyrazoline Derivatives exhibited significant anti-inflammatory and antibacterial activities, suggesting that compounds with furan and phenyl groups may have potential pharmaceutical applications (P. Ravula et al., 2016).

Antitumour Activity

The synthesis and testing of 2-aroylbenzofuran-3-ols for in vitro cytotoxicity against various human cancer cell lines revealed that certain compounds show good inhibiting abilities, highlighting the relevance of furan and phenyl compounds in developing antitumor agents (Nguyễn Tiến Công et al., 2020).

Material Science

In material science, compounds featuring azepane and phenyl groups have been analyzed for their potential use in designer drugs, indicating a methodological interest in understanding these compounds’ chemical properties and potential applications (J. Nakajima et al., 2012).

properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-16-8-6-14(7-9-16)15-4-1-2-10-23(13-15)20(24)17-12-19(26-22-17)18-5-3-11-25-18/h3,5-9,11-12,15H,1-2,4,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGRANHQHRSNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

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